molecular formula C8H12ClNO2 B1601232 (S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride CAS No. 43090-68-2

(S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride

Cat. No.: B1601232
CAS No.: 43090-68-2
M. Wt: 189.64 g/mol
InChI Key: OWMFSWZUAWKDRR-DDWIOCJRSA-N
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Description

(S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is known for its unique structural properties, which include an aminomethyl group attached to a benzyl alcohol moiety. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, often a benzyl alcohol derivative.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as enzymatic resolution or chiral chromatography, to isolate the (S)-enantiomer.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

(S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation using Pd/C (Palladium on carbon).

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like NaOH (Sodium hydroxide) or K2CO3 (Potassium carbonate).

Major Products

    Oxidation: Aldehydes, ketones, or carboxylic acids.

    Reduction: Primary or secondary amines, alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride finds applications in multiple scientific domains:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds, including neurotransmitters and enzyme inhibitors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its versatile reactivity and chiral properties.

Mechanism of Action

The mechanism of action of (S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This compound can influence various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    ®-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activities.

    (±)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride: The racemic mixture containing both (S)- and ®-enantiomers.

    4-Hydroxybenzyl alcohol: A structurally similar compound lacking the aminomethyl group.

Uniqueness

(S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride is unique due to its chiral nature and the presence of both hydroxyl and aminomethyl functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

3-[(1S)-2-amino-1-hydroxyethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-2-1-3-7(10)4-6;/h1-4,8,10-11H,5,9H2;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMFSWZUAWKDRR-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)[C@@H](CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195686
Record name (S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43090-68-2
Record name Benzenemethanol, α-(aminomethyl)-3-hydroxy-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43090-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043090682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-α-(aminomethyl)-3-hydroxybenzyl alcohol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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